molecular formula C3H6O3 B583805 D-Glyceraldehyde-3,3'-d2 CAS No. 478529-58-7

D-Glyceraldehyde-3,3'-d2

Cat. No. B583805
CAS RN: 478529-58-7
M. Wt: 92.09
InChI Key: MNQZXJOMYWMBOU-NFTRXVFISA-N
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Description

D-Glyceraldehyde-3,3'-d2 is a stable isotopic form of D-glyceraldehyde, which is an important biochemical compound in living organisms. It is widely used in scientific research applications, particularly in the field of biochemistry and molecular biology.

Scientific Research Applications

  • Synthesis and Stability : D-Glyceraldehyde-3-phosphate (d-GAP) is crucial in glycolysis and other metabolic pathways. Improved syntheses of enantiomerically pure glyceraldehyde 3-phosphates, including d-GAP, have been reported. It's stable in acidic solutions below pH 4, but at pH 7, it forms methylglyoxal, and under alkaline conditions, lactic acid is produced (Gauss, Schoenenberger, & Wohlgemuth, 2014).

  • Ligand Binding Properties : Research on D-glyceraldehyde-3-phosphate dehydrogenase (G3PDH) has shown that when carboxymethylated G3PDH is irradiated with ultraviolet light in the presence of NAD+, a new fluorophore is formed, indicating its role in ligand binding (Ho & Tsou, 1979).

  • Metabolic Crossroads and Insulin Release : D-glyceraldehyde has been identified as a significant player in insulin release from the pancreatic β-cell, suggesting its importance in glucose metabolism and potential implications in diabetes research (Best, Elliott, & Davies, 1997).

  • Crystal Structure Analysis : The crystal structure of phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Bacillus stearothermophilus complexed with NAD and d-Glyceraldehyde 3-phosphate (d-G3P) has been solved, providing insights into its biochemical mechanisms (Didierjean et al., 2003).

  • Role in Glycolysis and Glycolic Acid Production : D-glyceraldehyde 3-phosphate plays a central role in glycolysis. An innovative pathway for glycolic acid production in E. coli has been designed, using d-glyceraldehyde 3-phosphate, indicating its potential in biotechnological applications (Lachaux et al., 2019).

  • Enzymatic Studies : Studies of enzymes like GAPDH from various sources, including extremophiles, have provided insights into their structural and functional properties, further highlighting the importance of d-glyceraldehyde 3-phosphate in biological systems (Jia et al., 2011).

Future Directions

: Zhao, X., Wang, J., Xia, N., Qu, Y., Zhan, Y., Teng, W., … & Han, Y. (2023). Genome-wide identification and analysis of glyceraldehyde-3-phosphate dehydrogenase family reveals the role of GmGAPDH14 to improve salt tolerance in soybean (Glycine max L.). Frontiers in Plant Science, 14, 1193044. Read more

: Genome-wide identification and characterization of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) gene family in wheat (Triticum aestivum L.). BMC Genomics, 17(1), 376. Read more

: Sirover, M. A. (2011). D-Glyceraldehyde-3-phosphate dehydrogenase: a history of its posttransl

properties

IUPAC Name

(2R)-3,3-dideuterio-2,3-dihydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-NFTRXVFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glyceraldehyde-3,3'-d2

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